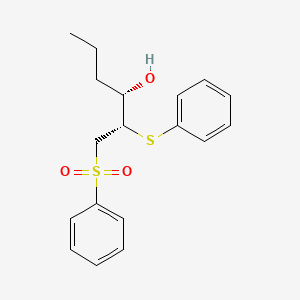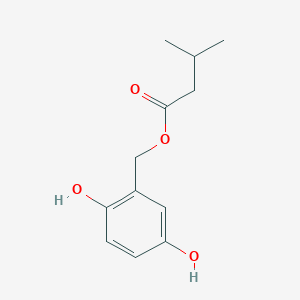
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine ring with an anthracenylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The final step is the coupling of the pyridinyl group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using a pyridinyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenylcarbonyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
Oxidation Products: Anthraquinones.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted piperazines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Piperazine derivatives are known for their anthelmintic properties, and this compound may have potential as a pharmaceutical agent.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- would depend on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The anthracenylcarbonyl group could facilitate binding to hydrophobic pockets, while the pyridinyl group may participate in hydrogen bonding or π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple heterocyclic compound with two nitrogen atoms.
1-(9-Anthracenylcarbonyl)piperazine: Lacks the pyridinyl group.
4-(2-Pyridinyl)piperazine: Lacks the anthracenylcarbonyl group.
Uniqueness
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- is unique due to the presence of both the anthracenylcarbonyl and pyridinyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
647854-40-8 |
|---|---|
Fórmula molecular |
C24H21N3O |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
anthracen-9-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H21N3O/c28-24(27-15-13-26(14-16-27)22-11-5-6-12-25-22)23-20-9-3-1-7-18(20)17-19-8-2-4-10-21(19)23/h1-12,17H,13-16H2 |
Clave InChI |
IEOYPWDJRUFUML-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)

![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)

![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)

![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)


